The key feature of 3-chloro-2-fluoroaniline's structure is the presence of a benzene ring with a chlorine atom attached at the third position and a fluorine atom attached at the second position relative to the amino group (NH2) []. This specific arrangement can influence the molecule's reactivity and physical properties. The presence of the electron-withdrawing chlorine atom can deactivate the benzene ring towards electrophilic aromatic substitution, while the fluorine atom can also have a slight deactivating effect.
Synthesis of 3-chloro-2-fluoroaniline can be achieved through various methods. One common approach involves the diazotization of 2-chloro-3-nitroaniline followed by treatment with hydrofluoric acid [].
2-Cl-3-NO2-C6H3NH2 + HNO2 -> 2-Cl-3-NO2-C6H4N+N=O + H2O (diazotization)2-Cl-3-NO2-C6H4N+N=O + HF -> 2-Cl-3-F-C6H4NH2 + N2 + NO (replacement of nitro group with fluorine)
3-Chloro-2-fluoroaniline can also undergo further reactions due to the presence of the amine group. These reactions include acylation (formation of amides), alkylation (formation of secondary amines), and electrophilic aromatic substitution (under specific conditions).
Corrosive;Acute Toxic;Irritant